molecular formula C12H18N2O3S2 B7536033 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No. B7536033
M. Wt: 302.4 g/mol
InChI Key: JSQWYYUFGSTCNI-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide, also known as TZDMT, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory and oxidative stress pathways. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide has significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as cytokines and prostaglandins. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide for lab experiments is its high yield and purity. It is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide has been achieved by several methods, including the reaction of 2-aminothiophene-3-carboxamide with ethyl bromoacetate, followed by the reaction of the resulting compound with thiosemicarbazide. Another method involves the reaction of 2-aminothiophene-3-carboxamide with ethyl chloroformate, followed by the reaction with thiosemicarbazide. These methods have resulted in the formation of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide with high yield and purity.

Scientific Research Applications

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-9-8-11(18-10(9)2)12(15)13-4-6-14-5-3-7-19(14,16)17/h8H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQWYYUFGSTCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCN2CCCS2(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

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